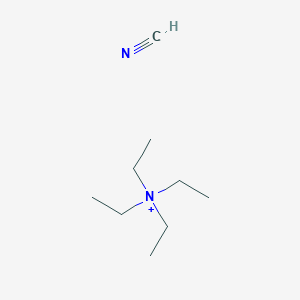

Hydrogen cyanide; tetraethylammonium

Description

Historical Development and Significance of Quaternary Ammonium (B1175870) Cyanides in Chemical Research

The journey of quaternary ammonium compounds (QACs), a broad class of chemicals, began decades ago, with their use as antimicrobials, preservatives, and antistatic agents. nih.govelsevierpure.com In the realm of chemical theory, cyanates and their related compounds have been pivotal, with discoveries spanning over two centuries. nih.gov For instance, Wöhler's synthesis of urea (B33335) from ammonium cyanate (B1221674) was a landmark event, often cited as the first synthesis of an "organic" compound from "inorganic" materials. nih.gov

The specific synthesis of tetraalkylammonium cyanides, including Tetraethylammonium (B1195904) cyanide (TEACN), marked a significant advancement. Early methods involved ion exchange from tetraethylammonium bromide or reactions using potassium cyanide and tetraethylammonium perchlorate (B79767) in anhydrous alcohol. wikipedia.orgtandfonline.com A general synthesis method was later developed using ion exchange between tetraalkylammonium bromides and a strongly basic ion exchange resin in its cyanide form, with anhydrous methanol (B129727) as the solvent to minimize exposure to water. tandfonline.com

A crucial development in the significance of QACs was the emergence of phase-transfer catalysis (PTC). nih.govacs.orgacs.org Quaternary ammonium salts, like TEACN, function as phase-transfer catalysts by transporting a water-soluble reactant, such as the cyanide ion, from the aqueous phase to the organic phase where the reaction occurs. littleflowercollege.edu.in This is possible because the large organic cation of the QAC is lipophilic, allowing the [Q⁺CN⁻] ion pair to dissolve in the organic solvent. littleflowercollege.edu.in This capability dramatically increased the efficiency of reactions between immiscible reactants, such as the nucleophilic substitution of alkyl halides with cyanide, which could then be completed in hours with high yields. acs.orglittleflowercollege.edu.in

Current Research Paradigms and the Unique Role of TEACN as a Cyanide Source and Reagent

In contemporary chemical research, TEACN is valued as a versatile and effective cyanide source for a variety of organic transformations. sigmaaldrich.comchemimpex.com Its high solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) is a key property that facilitates its use in a wide range of reactions. ontosight.ai

Current research demonstrates the unique role of TEACN in several key areas:

Catalytic 1,4-Addition Reactions : TEACN is used as the cyanide source in the scandium(III) triflate-catalyzed 1,4-addition of a cyano group to enones, which produces β-cyanoketones. sigmaaldrich.com This method is advantageous as it avoids the generation of highly toxic hydrogen cyanide (HCN) gas.

Regioselective Carbonylation : In conjunction with diethylazodicarboxylate (DEAD), TEACN enables the regioselective C- or N-ethoxycarbonylation of heterocyclic systems such as indoles. sigmaaldrich.com

Synthesis of Cyanometallates : The compound is also employed in the preparation of various cyanometalate complexes. wikipedia.orgsigmaaldrich.com

Electrochemical and Material Science : Beyond traditional organic synthesis, TEACN is utilized in electrochemical studies, contributing to the development of sensors and batteries by facilitating electron transfer processes. chemimpex.com It also plays a role in material science for the synthesis of polymers and nanomaterials. chemimpex.com

The following table summarizes some of the key research applications of TEACN:

| Reaction Type | Role of TEACN | Catalyst/Co-reagent | Product | Reference |

|---|---|---|---|---|

| 1,4-Addition to Enones | Cyanide Source | Scandium(III) triflate | β-cyanoketones | sigmaaldrich.com, |

| Regioselective Ethoxycarbonylation | Cyanide Source | Diethylazodicarboxylate (DEAD) | C- or N-ethoxycarbonylated heterocycles | sigmaaldrich.com |

| Synthesis of Bis-isoflavones | Cyanide Source | - | C-C-bridged bis-isoflavones | sigmaaldrich.com |

| Synthesis of Cyanometallates | Cyanide Ligand Source | - | Cyanometalate complexes | sigmaaldrich.com, wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H21N2+ |

|---|---|

Molecular Weight |

157.28 g/mol |

IUPAC Name |

formonitrile;tetraethylazanium |

InChI |

InChI=1S/C8H20N.CHN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;1H/q+1; |

InChI Key |

FNJBNCJSJSYYQI-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CC.C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Studies of Tetraethylammonium Cyanide

Development of Novel and Optimized Synthetic Routes for TEACN

The preparation of TEACN has been approached through various methods, with a focus on achieving high purity and scalability for research purposes.

A significant advancement in the synthesis of tetraalkylammonium cyanides, including TEACN, involves the use of anhydrous ion exchange. tandfonline.com This method addresses the challenges associated with the hygroscopic nature of these salts and the limitations of other synthetic routes. tandfonline.com

A general and effective method for preparing TEACN is through the ion exchange of tetraethylammonium (B1195904) bromide with a cyanide source. wikipedia.orgtandfonline.com This is typically achieved by passing a solution of tetraethylammonium bromide in a suitable solvent through a column packed with a strongly basic ion exchange resin that has been converted to the cyanide form. tandfonline.com

A detailed study by Solodar (1971) outlines a procedure for the synthesis of a series of tetraalkylammonium cyanides, including TEACN, from the corresponding tetraalkylammonium bromides using an IRA-400 resin. tandfonline.com The use of anhydrous methanol (B129727) as the solvent is a key aspect of this methodology, as it minimizes the exposure of the highly hygroscopic product to water. tandfonline.com The process involves dissolving tetraethylammonium bromide in anhydrous methanol, eluting it through the cyanide-form resin, and then concentrating the eluent to obtain the solid product. tandfonline.com This method has been reported to provide yields in the range of 64-68%. tandfonline.com

Table 1: Anhydrous Ion Exchange Synthesis of Tetraethylammonium Cyanide

| Starting Material | Ion Exchange Resin | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Tetraethylammonium bromide | IRA-400 (cyanide form) | Anhydrous Methanol | 64% | tandfonline.com |

For research applications that require larger quantities of TEACN, the anhydrous ion exchange method has proven to be scalable. The work by Solodar (1971) describes the use of a 10 x 70 cm column packed with 3 lbs of IRA-400 resin to prepare tetraalkylammonium cyanides on a multi-gram scale. tandfonline.com For the synthesis of tetraethylammonium cyanide, 0.63 moles of tetraethylammonium bromide were used, yielding 63.0 g of the product after recrystallization. tandfonline.com

The scalability of this procedure is a notable feature for its application in research settings where consistent and reliable access to the reagent is necessary for various synthetic endeavors. researchgate.net

Crystallization and Solid-State Chemistry Studies of TEACN

The solid-state properties of TEACN, including its crystal structure and potential for polymorphism, are crucial for its handling, stability, and reactivity.

Detailed crystallographic data for pure tetraethylammonium cyanide is not extensively reported in the readily available literature. However, the crystal structures of several complexes containing the tetraethylammonium cation have been determined, providing insights into its structural characteristics. For instance, the crystal structure of tetraethylammonium bromide has been determined and shows a distorted tetrahedral symmetry for the cation. researchgate.net

In a complex with a hexacyanotitanate anion, [NEt₄]₃[Ti(CN)₆]·4MeCN, the tetraethylammonium cations are present, and the structure of the complex has been resolved by single-crystal X-ray diffraction. illinois.eduacs.org While this provides information about the cation's conformation and packing in a complex lattice, it does not represent the crystal structure of pure TEACN. The study of polymorphism in tetraalkylammonium salts is an area of interest, as different crystalline forms can exhibit varying physical properties. For example, tetraethylammonium triiodide is known to display polymorphism. chem-soc.si However, specific studies on the polymorphism of TEACN are not prominently documented.

The choice of solvent is a critical factor in the crystallization process, influencing the crystal habit, purity, and in some cases, the polymorphic form of the resulting solid. For tetraalkylammonium cyanides, which are often hygroscopic, the use of anhydrous solvents is crucial during synthesis and recrystallization to prevent the incorporation of water into the crystal lattice. tandfonline.com

In the preparation of TEACN via ion exchange, anhydrous methanol is the solvent of choice. tandfonline.com For recrystallization, a mixed solvent system is often employed. For instance, tetrabutylammonium (B224687) cyanide, a related compound, is recrystallized from ethyl acetate (B1210297)/hexane mixtures. tandfonline.com For tetraethylammonium cyanide, precipitation from acetonitrile (B52724) with the addition of ethyl acetate has been used for purification, yielding the final crystalline product. tandfonline.com

The solubility of TEACN in polar organic solvents like acetonitrile and dimethylformamide (DMF) is a key property that is leveraged in its application in organic synthesis. illinois.edu The interaction between the tetraethylammonium cation, the cyanide anion, and the solvent molecules will dictate the nucleation and growth of the crystals, and thus the final crystalline form. While general principles of solvent effects on crystallization are well-established, specific and detailed research into how different solvent systems influence the potential polymorphism and crystal morphology of TEACN remains an area for further investigation.

Fundamental Chemical Reactivity and Mechanistic Investigations of Tetraethylammonium Cyanide

Mechanistic Elucidation of TEACN-Mediated Carbon-Carbon Bond Forming Reactions

TEACN is a key reagent in various carbon-carbon bond-forming reactions, valued for its high reactivity and solubility in organic solvents. Its utility has been demonstrated in conjugate additions to activated alkenes and in the cyanosilylation of carbonyl compounds.

The 1,4-addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the conjugated system. libretexts.org TEACN is an effective source of cyanide for the 1,4-addition to substrates like enones and chalcones, leading to the formation of β-cyanoketones. sigmaaldrich.com

The mechanism proceeds via the nucleophilic attack of the cyanide ion on the electrophilic β-carbon of the enone. chegg.comchegg.com This forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically during aqueous workup, yields the final β-cyanoketone product. The reaction is often irreversible and provides a powerful method for carbon chain extension. The use of TEACN is advantageous as it readily dissolves in the organic solvents typically used for these reactions, ensuring a homogeneous reaction mixture.

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are excellent substrates for this reaction. researchgate.netresearchgate.net The addition of cyanide mediated by TEACN provides a direct route to valuable synthetic intermediates.

Table 2: Representative Examples of TEACN in 1,4-Addition Reactions

| Substrate | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Chalcone | β-Cyanoketone | Scandium(III) triflate, TEACN | sigmaaldrich.com |

| trans-Chalcone | 3-Cyano-1,3-diphenylpropan-1-one | NaOH, Ethyl Acetoacetate, Ethanol (Illustrative of Michael Addition) | tamu.edu |

The addition of a cyano group and a trialkylsilyl group (commonly trimethylsilyl (B98337), TMS) across the carbon-oxygen double bond of an aldehyde or ketone is known as cyanosilylation. This reaction produces cyanohydrin silyl (B83357) ethers, which are versatile synthetic intermediates. TEACN can be used as a catalyst or reagent in these transformations. daneshyari.comyoutube.com

The mechanism of base-catalyzed cyanosilylation using a reagent like trimethylsilyl cyanide (TMSCN) and a catalytic amount of TEACN is understood to proceed through several steps. researchgate.netnih.gov

Activation: The cyanide ion from TEACN can react with TMSCN to form a hypervalent silicon species, which is more reactive.

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetracoordinate alkoxide intermediate.

Silylation: The resulting alkoxide attacks the silicon atom of TMSCN (or the hypervalent silicon species), transferring the trimethylsilyl group to the oxygen and regenerating the cyanide catalyst.

In some cases, the rate-determining step is the nucleophilic attack of the cyanide ion on the carbonyl carbon. nih.gov The reaction is generally applicable to a wide range of aldehydes and ketones, including sterically hindered ones. youtube.comnih.gov

The development of stereoselective cyanation reactions is of great interest for the synthesis of chiral molecules, which are important in pharmaceuticals and natural products. acs.org While TEACN itself is achiral, it is frequently employed as the cyanide source in asymmetric cyanation reactions that are controlled by a chiral catalyst.

These methodologies often rely on chiral Lewis bases, chiral Lewis acids, or chiral phase-transfer catalysts to create a chiral environment around the substrate. The catalyst complexes with either the cyanide source or the electrophile, directing the nucleophilic attack of the cyanide ion to one face of the substrate over the other, thus inducing enantioselectivity.

For example, in the organocatalytic asymmetric cyanosilylation of ketones, a chiral catalyst such as a thiourea (B124793) derivative or a chiral phosphine (B1218219) can be used. researchgate.net In this system, TEACN's role is to provide the cyanide nucleophile in a soluble and reactive form. The catalyst is responsible for the enantiofacial discrimination. The efficiency and stereoselectivity of these reactions depend on the precise interplay between the substrate, the cyanide source (TEACN), the silylating agent (e.g., TMSCN), and the chiral catalyst.

Role of TEACN in Regioselective Functionalization and Cyclization Reactions

Tetraethylammonium (B1195904) cyanide (TEACN) has emerged as a versatile reagent in organic synthesis, facilitating a range of chemical transformations. Its utility in promoting regioselective functionalization and cyclization reactions is of significant interest, offering pathways to complex molecular architectures. This section explores the specific applications of TEACN in the ethoxycarbonylation of heterocycles and the mechanistic principles of cyanide-involved ring expansion reactions.

Studies on Regioselective Ethoxycarbonylation of Heterocycles

The direct carbonylation of heterocyclic amines, such as indoles and indazoles, using diethylazodicarboxylate (DEAD) in the presence of tetraethylammonium cyanide (TEACN) has been shown to afford regioselective C- or N-ethoxycarbonylations. researchgate.netresearchgate.net The regioselectivity of this reaction is highly dependent on the nature and position of substituents on the benzene (B151609) ring of the heteroaromatic compounds. researchgate.net

In a study on the ethoxycarbonylation of indole (B1671886), treatment with DEAD and TEACN in acetonitrile (B52724) resulted in the formation of the N-carbamate product in good yield. researchgate.net The optimization of reaction conditions revealed that TEACN was a superior promoter compared to other tetralkylammonium halides like TBAF, TBACl, TBABr, and TBAI. researchgate.net The reaction demonstrates good functional group tolerance, with substrates bearing chloro, bromo, and N-benzyl groups successfully yielding the corresponding carbamates in moderate to good yields. researchgate.net

Interestingly, the presence of a nitro group on the indole or indazole ring system dramatically alters the regioselectivity of the ethoxycarbonylation. Instead of the expected N-carbonylation, the reaction proceeds at the C-3 position of the heterocyclic ring. researchgate.net This shift in regioselectivity highlights the nuanced electronic effects that govern the reactivity of these systems in the presence of TEACN.

A proposed mechanism for the ethoxycarbonylation suggests the initial formation of a complex between DEAD and TEACN. This is followed by the nucleophilic attack of the heterocyclic amine on the activated DEAD species, leading to the formation of the ethoxycarbonylated product. The specific role of the cyanide ion is likely to be as a base or a nucleophilic catalyst that facilitates the activation of DEAD or the deprotonation of the heterocycle.

Table 1: TEACN Promoted Ethoxycarbonylation of Indole researchgate.net

| Entry | Substrate | Product | % Conversion | % Yield |

|---|---|---|---|---|

| 1 | Indole | 1-Ethoxycarbonylindole | 100 (94) | 87 (76) |

| 2 | 5-Bromoindole | 5-Bromo-1-ethoxycarbonylindole | 88 | 75 |

| 3 | 5-Chloroindole | 5-Chloro-1-ethoxycarbonylindole | 90 | 75 |

| 4 | 1-Benzylindole | 1-Benzyl-3-ethoxycarbonylindole | 90 | 75 |

| 5 | 6-Nitroindole | 6-Nitro-3-ethoxycarbonylindole | 86 | 72 |

Table 2: TEACN Promoted Ethoxycarbonylation of Indazole researchgate.net

| Entry | Substrate | Product | % Conversion | % Yield |

|---|---|---|---|---|

| 1 | Indazole | 1-Ethoxycarbonylindazole | 100 (82) | 89 (71) |

| 2 | 6-Nitroindazole | 6-Nitro-1-ethoxycarbonylindazole | 100 | 84 |

| 3 | 5-Bromoindazole | 5-Bromo-1-ethoxycarbonylindazole | 78 | 67 |

Mechanisms of Ring Expansion Reactions Catalyzed by Cyanide Salts

While direct catalysis of ring expansion reactions by simple cyanide salts like TEACN is not extensively documented, the involvement of cyanide in ring-opening and cleavage reactions provides mechanistic insights into how such transformations might proceed. The von Braun reaction, for instance, utilizes cyanogen (B1215507) bromide to cleave tertiary amines, which can be part of a cyclic system, leading to a ring-opened cyanamide. This reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, followed by nucleophilic attack of the bromide ion. Although this reaction employs cyanogen bromide rather than a cyanide salt, it demonstrates the ability of a cyanide-containing reagent to induce C-N bond cleavage, a key step in many ring expansion protocols.

A more closely related process is the cyanide-promoted ring-opening of cyclic carbonates. In this reaction, a cyanide nucleophile attacks a methylenic carbon of the carbonate ring, leading to decarboxylation and the formation of a Michael acceptor intermediate. This intermediate can then undergo further reactions. rsc.org This demonstrates the nucleophilic potential of the cyanide ion to initiate ring-opening cascades.

In the context of heterocycles, the Rosenmund-von Braun reaction, which synthesizes aryl nitriles from aryl halides using copper(I) cyanide, is a well-established method. wikipedia.orgsynarchive.comorganic-chemistry.org While not a ring expansion itself, it underscores the utility of cyanide in the functionalization of aromatic rings, which are often components of larger heterocyclic structures that could potentially undergo subsequent ring expansion.

Mechanistically, a hypothetical cyanide-catalyzed ring expansion could involve the nucleophilic attack of the cyanide ion on an electrophilic center within a strained ring system. This could initiate a cascade of bond rearrangements, ultimately leading to an expanded ring structure. The facility of such a reaction would depend on factors such as ring strain, the nature of the leaving group, and the stability of the intermediates formed.

Investigations into CO2-Mediated Cyanation Reactions Involving TEACN

The use of carbon dioxide (CO2) as a promoter and even a catalyst in organic synthesis is a rapidly developing field, driven by the desire for more sustainable and efficient chemical processes. In conjunction with TEACN, CO2 has been shown to play a crucial role in mediating cyanation reactions, acting as both a Lewis and Brønsted acid catalyst and influencing reaction pathways.

Catalytic Role of Carbon Dioxide as a Lewis and Brønsted Acid

In the presence of a cyanide source like TEACN, CO2 can facilitate 1,4-conjugate cyanide addition reactions to substrates such as coumarins and chalcones. acs.orgresearchgate.net Computational and experimental studies suggest that CO2 plays a multifaceted catalytic role. acs.orgacs.org

One of the key roles of CO2 is to act as a Lewis acid. acs.orgibs.re.kr It can activate the electrophilic substrate by coordinating to a basic site, such as the oxygen atom of a carbonyl group. This Lewis acidic activation renders the substrate more susceptible to nucleophilic attack by the cyanide ion. ibs.re.kr

Furthermore, in the presence of water, CO2 can form carbonic acid and bicarbonate. These species can then act as Brønsted acids, protonating the substrate or intermediates and thereby facilitating the reaction. acs.org The formation of cyanoformate from the reaction of cyanide with CO2 is also a key aspect of these reactions. While cyanoformate is less nucleophilic than free cyanide, it is believed to be involved in the catalytic cycle. acs.org

A study on the CO2-catalyzed stereoselective cyanation of coumarins using TEACN demonstrated that the reaction proceeds with high chemo- and diastereoselectivity under a CO2 atmosphere, while negligible reactivity was observed under inert atmospheres like argon or nitrogen. acs.orgibs.re.kr This provides strong evidence for the direct involvement of CO2 in the catalytic cycle.

Analysis of Reaction Pathways under CO2 Atmosphere

The reaction pathway for CO2-mediated cyanation reactions involving TEACN has been investigated through a combination of experimental studies and computational analysis. acs.orgibs.re.kr For the cyanation of coumarins, the proposed mechanism begins with the nucleophilic attack of cyanide on the coumarin, leading to a ring-opened enolate intermediate. ibs.re.kr

Under a CO2 atmosphere, this enolate is trapped by CO2, which acts as a Lewis acid, coordinating to the enolate oxygen. ibs.re.kr This step is crucial for the high diastereoselectivity observed in the reaction. The resulting intermediate then undergoes further transformation to yield the final β-nitrile carbonyl product. The CO2 is regenerated in the catalytic cycle.

Control experiments have shown that a solution of TEACN saturated with CO2 can effectively promote the cyanation reaction without the need for a continuous CO2 atmosphere, confirming that dissolved CO2 is the active catalytic species. acs.orgibs.re.kr The ability to use catalytic amounts of CO2 highlights the efficiency of this process. The reaction pathway under a CO2 atmosphere effectively suppresses the formation of byproducts and polymerization, which can be problematic in the absence of CO2. acs.org

Tetraethylammonium Cyanide in Catalysis and Reaction Promotion Research

Organocatalytic Applications of TEACN and Its Derivatives

In organocatalysis, the focus is on the use of small organic molecules to accelerate chemical reactions. The tetraethylammonium (B1195904) moiety can be incorporated into catalyst designs to introduce specific functionalities, such as acting as a phase-transfer agent in a bifunctional system.

Bifunctional organocatalysts are molecules that possess two distinct functional groups designed to work in concert to catalyze a reaction. nih.gov Typically, these catalysts operate by having one group activate the nucleophile while the other activates the electrophile, often through non-covalent interactions like hydrogen bonding. nih.govbeilstein-journals.org Common examples include catalysts combining a (thio)urea group (a hydrogen-bond donor) with a tertiary amine (a Lewis base). nih.govbeilstein-journals.org

The design of bifunctional catalysts incorporating a tetraethylammonium moiety is a strategic approach to merge organocatalysis with phase-transfer catalysis. In such a design, the tetraethylammonium cation acts as a phase-transfer agent, transporting an anionic reactant (like cyanide) from an aqueous or solid phase into an organic phase where the reaction occurs. The second functional group on the catalyst (e.g., a thiourea (B124793), amine, or cinchona alkaloid derivative) then activates the substrates to facilitate the reaction. mdpi.com For example, the nitrogen of the quinuclidine (B89598) unit in Cinchona alkaloids can be quaternized to create a phase-transfer catalyst, which can be combined with other catalytic groups within the same molecule. mdpi.com This modular design allows for reactions between immiscible reactants under mild conditions. nottingham.ac.uknih.govrsc.org

The synthesis of these catalysts generally involves multi-step processes where a chiral scaffold is functionalized with the desired catalytic groups. For a tetraethylammonium-containing bifunctional catalyst, a common synthetic route would involve preparing the chiral backbone with one catalytic moiety and then introducing the tetraethylammonium group, often through the alkylation of a tertiary amine precursor with an ethylating agent. wikipedia.org

Tetraethylammonium cyanide has demonstrated its utility as a cyanide source and catalyst in several organic transformations. Its solubility in organic solvents provides a source of "naked" cyanide ions, which are highly nucleophilic and can enhance reaction rates and yields.

One key application is in Michael additions. For instance, TEACN serves as an effective cyanide source for the 1,4-addition of a cyano group to electron-deficient alkenes like chalcones. sigmaaldrich.com This reaction, often catalyzed by a Lewis acid such as scandium(III) triflate, yields β-cyanoketones, which are valuable synthetic intermediates. sigmaaldrich.com In related research, bifunctional thiourea/tertiary amine organocatalysts have been used for the highly enantioselective Michael addition of α-substituted cyanoacetates to vinyl ketones, producing compounds with all-carbon quaternary stereocenters in excellent yields (61-99%) and enantioselectivities (82-97% ee). nih.gov

TEACN is also employed in other types of addition and substitution reactions. It has been used in conjunction with diethylazodicarboxylate (DEAD) for the regioselective ethoxy-carbonylation of heterocyclic systems like indoles and indazoles. sigmaaldrich.com Furthermore, it participates in the synthesis of complex molecules such as C-C-bridged bis-isoflavones. sigmaaldrich.com The development of methods for synthesizing chiral nitriles, which are important structural motifs in many pharmaceuticals, often utilizes organocatalytic strategies where a cyanide source is crucial. acs.orgacs.org

Table 1: Examples of Organocatalytic Transformations Involving TEACN or Related Cyanide Sources

| Reaction Type | Substrate Example | Catalyst/Reagent System | Product Type | Ref |

| Michael Addition | Chalcones (enones) | TEACN / Scandium(III) triflate | β-cyanoketones | sigmaaldrich.com |

| Michael Addition | α-Substituted cyanoacetates + Vinyl ketones | Bifunctional thiourea/tertiary amine | Multifunctional compounds with quaternary stereocenters | nih.gov |

| Ethoxy-carbonylation | Indoles, Indazoles | TEACN / Diethylazodicarboxylate (DEAD) | C- or N- ethoxy-carbonylated heterocycles | sigmaaldrich.com |

| Substitution | 2-Bromomethyl-7,4′-dimethoxyisoflavone | TEACN | C-C-bridged bis-isoflavones | sigmaaldrich.com |

| Cycloaddition | β-Cyano-α,β-unsaturated aldehydes + Pyrazole-amines | N-Heterocyclic Carbene (NHC) | Chiral pyrazole-functionalized cyanides | acs.orgacs.org |

Phase-Transfer Catalysis Studies Involving Tetraethylammonium Cation

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). youtube.com The tetraethylammonium cation is a classic example of a phase-transfer agent. wikipedia.org

The fundamental principle of PTC involves a catalyst, such as a tetraethylammonium salt, that transports a reactant from one phase to another where the reaction can proceed. youtube.com In a typical system involving TEACN, the tetraethylammonium (TEA) cation, [Et₄N]⁺, pairs with the cyanide anion, CN⁻, from an aqueous solution or solid salt. The resulting ion pair, [Et₄N]⁺[CN]⁻, has sufficient lipophilicity due to the ethyl groups to dissolve in the organic phase. wikipedia.org This transport overcomes the insolubility barrier that would otherwise prevent the reaction.

Mechanistic studies, particularly with related tetrabutylammonium (B224687) (TBA) salts, strongly suggest that many of these reactions occur at the interface between the two phases rather than fully within the bulk organic phase. nih.govacs.org This "interfacial catalysis" model posits that the quaternary ammonium (B1175870) cation facilitates the reaction at the boundary where the aqueous and organic layers meet. nih.govacs.org The efficiency of the catalyst can be influenced by its ability to form aggregates or microemulsions at this interface, which can further enhance reaction rates. nih.gov

The choice of anion is also critical. In cyanation reactions, for instance, the presence of more lipophilic anions like iodide can inhibit the catalyst's effectiveness by competing with the cyanide ion for transport into the organic phase. taylorandfrancis.com

The TEA cation is effective in a variety of multi-phase reaction systems, including liquid-liquid and solid-liquid setups. wikipedia.org A primary application is in nucleophilic substitution reactions. For example, PTC is widely used for the cyanation of alkyl halides, where an aqueous or solid cyanide salt (like NaCN or KCN) reacts with an alkyl halide dissolved in an organic solvent. taylorandfrancis.com The TEA cation facilitates the transfer of the CN⁻ nucleophile to the organic phase to react with the alkyl halide, producing the corresponding nitrile. taylorandfrancis.com

While tetraethylammonium salts are effective, their smaller ethyl groups make them less lipophilic than their tetrabutylammonium (TBA) counterparts. wikipedia.org However, they are still successfully used in many applications and their salts can be easier to crystallize. wikipedia.org Research has explored the catalytic activity of quaternary ammonium salts in various multi-phase systems, including the reaction of decyl methanesulfonate (B1217627) with sodium bromide and the alkylation of active methylene (B1212753) compounds. acs.org These catalysts enable the use of inexpensive inorganic reagents in organic synthesis, often with higher yields, milder conditions, and fewer byproducts compared to uncatalyzed heterogeneous reactions. youtube.com

TEACN as a Catalyst or Co-catalyst in Metal-Mediated Reactions

Tetraethylammonium cyanide also plays a significant role in inorganic and organometallic chemistry, where it serves as a soluble cyanide source for the synthesis of metal complexes and as a co-catalyst or reagent in metal-mediated transformations.

The ability of TEACN to dissolve in polar organic solvents makes it an excellent reagent for preparing cyanometallates—coordination complexes containing one or more cyanide ligands. For example, it has been used in the synthesis of the hexacyanotitanate(III) ion, [Ti(CN)₆]³⁻, by reacting a titanium(III) precursor with TEACN in acetonitrile (B52724). The cyanide ligand (CN⁻) is a versatile building block in coordination chemistry because it can form strong sigma bonds and act as a π-acceptor ligand, stabilizing metals in various oxidation states. researchgate.net

In the realm of metal-catalyzed cross-coupling reactions, TEACN can act as the cyanide source. Palladium- and copper-catalyzed cyanation reactions are important methods for synthesizing aryl and heteroaryl nitriles. nih.govnih.gov In these reactions, a significant challenge is often the deactivation (poisoning) of the metal catalyst by excess cyanide ions. nih.gov The use of a soluble and well-defined cyanide source like TEACN can, in principle, allow for better control over the cyanide concentration in the reaction mixture. While many procedures use inorganic salts like KCN or Zn(CN)₂, quaternary ammonium cyanides like tetrabutylammonium cyanide have been used in copper-free Sandmeyer cyanations and other metal-catalyzed processes. rsc.orgresearchgate.net

Furthermore, tetraethylammonium salts can serve as supporting electrolytes in metal-mediated electrochemical reactions, as demonstrated by the use of tetraethylammonium perchlorate (B79767) in an electrochemical process to form a dibenzocycloheptenone product. wikipedia.org Iron-catalyzed reactions have also utilized quaternary ammonium cyanides as the cyanide source for transformations such as the reductive protonation of cyanide to methane (B114726) and ammonia. nih.govresearchgate.net

Table 2: Examples of Metal-Mediated Reactions Involving TEACN or its Analogs

| Metal | Reaction Type | Role of Quaternary Ammonium Cyanide | Product | Ref |

| Titanium | Ligand Substitution | Cyanide source | [NEt₄]₃[Ti(CN)₆] | |

| Palladium | Cross-Coupling (Cyanation) | Cyanide source | (Hetero)aryl nitriles | nih.gov |

| Copper | Cross-Coupling (Cyanation) | Cyanide source | Aryl/Heteroaryl nitriles | nih.govresearchgate.net |

| Iron | Oxidative Coupling / Reduction | Reagent / Cyanide Source | Tetraarylnaphthidines / Ammonia & Methane | nih.govresearchgate.net |

| Ruthenium | Oxidative Cyanation | Cyanide source (TMSCN used with Ru catalyst) | α-aminonitriles | beilstein-journals.org |

Sc(III)-Triflate Catalysis in 1,4-Addition Reactions

A novel and practical methodology has been developed for the synthesis of β-cyanoketones through the 1,4-addition of a cyano group to chalcones. nih.gov This method utilizes tetraethylammonium cyanide (TEACN) as the cyanide source and scandium(III) triflate (Sc(III)OTf) as a Lewis acid catalyst. nih.govchem-soc.si A key advantage of this approach is that it proceeds without the liberation of highly toxic hydrogen cyanide (HCN) gas, enhancing the safety and practicality of the synthesis. nih.govresearchgate.net The use of Sc(III) triflate is crucial, as it has demonstrated superior catalytic activity for this specific transformation compared to other Lewis acids and lanthanide triflates. chem-soc.sicolab.ws Scandium(III) triflate is noted for being a water-resistant Lewis acid with significant catalytic effectiveness. colab.wsresearchgate.net

The reaction demonstrates excellent selectivity, yielding the 1,4-adduct in good to high yields. chem-soc.si Research has shown that the combination of readily available reagents, mild reaction conditions, and high product yields makes this protocol an attractive option for the direct synthesis of cyano-substituted 1,4-adducts from enones. nih.govchem-soc.si The resulting β-cyanoketones are valuable intermediates in the synthesis of various biologically important compounds. chem-soc.siresearchgate.net

Optimization studies for the reaction conditions identified dimethylformamide (DMF) as the most effective solvent, providing the best results for the hydrocyanation of chalcones using TEACN and Sc(III) triflate. chem-soc.si Other solvents such as acetonitrile (CH3CN), tetrahydrofuran (B95107) (THF), and chlorinated solvents like dichloromethane (B109758) (DCM) resulted in lower yields of the desired product. chem-soc.si The investigation into various catalysts revealed that while others like ytterbium triflate showed moderate yields, Sc(III) triflate was the most promising and effective catalyst for promoting the cyano addition to chalcones with TEACN as the cyanide source. chem-soc.si

Table 1: Effect of Solvent on Sc(III) Triflate-Catalyzed 1,4-Addition of TEACN to Enones

| Entry | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | CH3CN | Sc(III)OTf | 6 | 75 |

| 2 | THF | Sc(III)OTf | 12 | 56 |

| 3 | EDC | Sc(III)OTf | 8 | 32 |

| 4 | Toluene | Sc(III)OTf | 24 | – |

| 5 | DMF | Sc(III)OTf | 2-3 | 72–92 |

| 6 | DMSO | Sc(III)OTf | 3–6 | 43 |

| 7 | Dioxane | Sc(III)OTf | 12 | 52 |

| 8 | DCM | Sc(III)OTf | 8 | 27 |

Data sourced from research on the hydrocyanation of (E)-chalcone (1.0 equiv) using TEACN (1.0 equiv) and Sc(III) triflate. chem-soc.si

Metal-Free and Low-Metal Sandmeyer Cyanation Research

The Sandmeyer reaction, a traditional method for converting anilines into various functionalized arenes, has been a subject of research to develop safer and milder conditions, particularly for cyanation. researchgate.netnih.govacs.org Traditional protocols often rely on copper cyanide (CuCN), which poses toxicity risks. rsc.org Research has explored the use of alternative, non-metallic cyanide sources to circumvent these issues. researchgate.net

In this context, studies have demonstrated that arenediazonium salts can undergo efficient Sandmeyer cyanation under very mild, copper-free conditions using tetraalkylammonium cyanides as a safe cyanide source. unito.itnih.gov Specifically, research using arenediazonium o-benzenedisulfonimides and tetrabutylammonium cyanide (a compound structurally similar to TEACN) has successfully produced aryl nitriles in good yields without the need for a copper catalyst. unito.itnih.gov In these reactions, the o-benzenedisulfonimide (B1365397) anion plays a fundamental role as an electron transfer agent, facilitating the reaction. nih.gov This approach represents a mild, easy, and efficient method for synthesizing aryl and heteroaryl nitriles. unito.it

Further research into low-metal Sandmeyer reactions has investigated palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate (B81430) using acetonitrile as a non-metallic cyanide source, which also aims to eliminate the use of toxic metal cyanides. rsc.org The development of these metal-free and low-metal systems, which can employ safer cyanide sources like tetraalkylammonium salts, marks a significant advancement in the Sandmeyer reaction protocol. unito.itnih.gov

Table 2: Examples of Copper-Free Sandmeyer Cyanation using Tetrabutylammonium Cyanide

| Entry | Substrate (Arenediazonium o-benzenedisulfonimide) | Product (Aryl Nitrile) | Yield (%) |

| 1 | 4-Methoxybenzenediazonium | 4-Methoxybenzonitrile | 75 |

| 2 | 4-Methylbenzenediazonium | 4-Methylbenzonitrile | 80 |

| 3 | 4-Chlorobenzenediazonium | 4-Chlorobenzonitrile | 78 |

| 4 | 2-Naphthalenediazonium | 2-Naphthonitrile | 85 |

Yields are representative of reactions carried out with tetrabutylammonium cyanide in MeCN at room temperature, as described in studies on copper-free Sandmeyer cyanation. unito.it

Exploration of TEACN in Other Catalytic Systems (e.g., Electrocatalysis)

The tetraethylammonium (TEA) cation, the cationic component of TEACN, has been investigated for its role in modifying the microenvironment near catalyst surfaces in electrocatalysis. researchgate.netresearchgate.net Specifically, its influence on the electrochemical CO2 reduction reaction (eCO2R) has been a subject of study. researchgate.net Research has shown that the presence of the TEA⁺ cation can tune the electric field on iron (Fe) surfaces, promoting the formation of industrially relevant C2 products like oxalate (B1200264) from CO2. researchgate.net

The strong binding of intermediates like CO typically makes iron a poor catalyst for eCO2R, with hydrogen evolution being the predominant reaction. researchgate.net However, the introduction of tetraethylammonium cations into the system alters this behavior. researchgate.net In situ spectroscopic studies have indicated the presence of surface-adsorbed TEA cations on the Fe electrode surface. researchgate.net This surface modification is believed to facilitate an outer-sphere mechanism of electron transfer during the eCO2R process. researchgate.net

At optimal concentrations of the TEA cation, the eCO2R system using an Fe electrode can achieve current densities of 25 mA cm⁻² with Faradaic efficiencies for oxalate production reaching up to 75%. researchgate.net Studies on other transition metal electrodes like copper and silver have also shown that the TEA⁺ cation can enhance CO2RR activity. researchgate.net This research highlights the potential of using components of tetraethylammonium salts to tune catalytic selectivity and performance in sustainable chemical production processes like the electrochemical conversion of CO2. researchgate.net

Advanced Spectroscopic and Structural Elucidation Research of Tetraethylammonium Cyanide Systems

Fourier Transform Infrared (FT-IR) Spectroscopy Studies of Cyanide Ion Behavior

FT-IR spectroscopy is a powerful tool for investigating the vibrational modes of molecules, offering insights into bonding, structure, and intermolecular interactions. For tetraethylammonium (B1195904) cyanide systems, it has been particularly instrumental in understanding the behavior of the cyanide anion (CN⁻).

Analysis of Solvation States and Ion Pairing in Various Solvents

The vibrational frequency of the cyanide ion's C≡N triple bond is highly sensitive to its immediate environment. This sensitivity allows FT-IR spectroscopy to distinguish between different states of the anion in solution, such as "free" solvated ions and various forms of ion pairs.

In aprotic polar solvents like dimethylformamide (DMF), tetraethylammonium cyanide exists as an equilibrium between free cyanide ions and ion pairs. Research has shown that the FT-IR spectrum of tetraethylammonium cyanide in dry DMF displays two distinct, concentration-dependent absorptions. The peak at approximately 2054 cm⁻¹ is assigned to the "free" or solvent-separated cyanide ion, which is solvated by DMF molecules. A second peak, observed at a higher wavenumber of around 2062 cm⁻¹ , is attributed to a cation-associated species, likely a contact ion pair (Et₄N⁺/CN⁻) or a solvent-shared ion pair (Et₄N⁺/DMF/CN⁻). The assignment of the 2062 cm⁻¹ peak to the ion pair was confirmed by experiments where excess tetraethylammonium chloride was added to the solution, leading to an increase in the intensity of this peak. The large size of the tetraethylammonium cation is thought to promote the formation of the "free" cyanide ion compared to smaller alkali metal cations.

The introduction of a protic solvent like water into the DMF solution significantly alters the solvation of the cyanide ion. In aqueous DMF, the cyanide ion can be solvated by either water or DMF molecules. As the water content increases, a new absorption band appears at a higher frequency, around 2079 cm⁻¹ in pure water, corresponding to the water-solvated cyanide ion. The presence of multiple peaks in aqueous DMF solutions indicates an equilibrium between DMF-solvated and water-solvated cyanide ions.

Table 1: FT-IR Absorption Frequencies for Cyanide Ion Species in Different Solvent Systems

| Cyanide Species | Solvent | FT-IR Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| "Free" Cyanide Ion | Dry Dimethylformamide (DMF) | 2054 | |

| Ion Pair (Et₄N⁺/CN⁻ or Et₄N⁺/DMF/CN⁻) | Dry Dimethylformamide (DMF) | 2062 | |

| Water-Solvated Cyanide Ion | Pure Water | 2079 | |

| Free Cyanide Ion (general) | - | ~2080 | researchgate.net |

Kinetic Spectroscopic Monitoring of Reaction Progress

The distinct FT-IR absorption bands for the cyanide ion allow for real-time monitoring of reactions where it acts as a nucleophile. This kinetic spectroscopic approach provides valuable data on reaction rates and mechanisms.

FT-IR spectroscopy has been effectively used to follow the progress of Sₙ2 reactions between benzyl (B1604629) chloride and tetraethylammonium cyanide. In these studies, the reaction rate is determined by measuring the decrease in the intensity of the cyanide ion's characteristic absorption peak over time. Concurrently, the formation of the product, benzyl nitrile, can be monitored by the appearance and increase of its characteristic nitrile peak at approximately 2250 cm⁻¹ .

This method has revealed that the reaction between tetraethylammonium cyanide and alkyl halides in dry DMF is extremely fast. The high concentration of the reactive, "free" DMF-solvated cyanide ion is presumed to be responsible for this high reactivity. The addition of even small amounts of water to the DMF solvent was shown to significantly decrease the reaction rate, a phenomenon attributed to changes in the solvation of the transition state. By analyzing the time-dependent spectra, second-order rate constants can be calculated, providing quantitative insight into the nucleophilicity of the cyanide ion under various solvent conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Mechanism Studies

NMR spectroscopy is an indispensable technique for determining the structure of molecules in solution and in the solid state. For tetraethylammonium cyanide, both ¹H and ¹³C NMR are used for structural confirmation and for studying interactions, while solid-state NMR provides information on the arrangement and dynamics of the ions in the crystal lattice.

¹H NMR and ¹³C NMR for Structural Elucidation and Interaction Analysis

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of the tetraethylammonium cation. The ¹H NMR spectrum is characterized by a quartet and a triplet, corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively. The integration of these signals confirms the 8:12 proton ratio. Similarly, the ¹³C NMR spectrum shows two distinct signals for the methylene and methyl carbons.

Beyond simple structural confirmation, NMR is a powerful tool for studying interactions and reaction mechanisms involving the cyanide ion. For instance, studies on the reaction of cyanide with other compounds, such as aurothiomalate, have utilized ¹H and ¹³C NMR to identify intermediate species. wikipedia.org In these systems, the formation of mixed ligand complexes can be observed through the appearance of new sets of NMR signals. wikipedia.org The chemical shifts of the carbon and nitrogen atoms in the cyanide ion are particularly sensitive to its chemical environment and bonding, although ¹³C and ¹⁵N NMR are more specialized techniques. researchgate.net While detailed analyses specifically for tetraethylammonium cyanide interactions are not extensively published, the principles are well-established in the study of other cyanide complexes. wikipedia.orgresearchgate.net

Solid-State NMR for Investigating Solid-State Structures and Dynamics

In the solid state, NMR spectroscopy can provide detailed information about the local structure, polymorphism, and molecular dynamics that is not accessible from solution-state studies. Solid-state NMR, particularly using techniques like magic angle spinning (MAS), can resolve distinct signals for crystallographically inequivalent atoms within the unit cell.

While a specific solid-state NMR study of tetraethylammonium cyanide was not found in the searched literature, the methodology has been applied to related metal-cyanide coordination polymers. In these materials, natural abundance ¹³C and ¹⁵N MAS NMR spectra can be acquired to probe the structure of the cyanide ligands. The chemical shifts observed in the solid state are highly sensitive to the local coordination environment and the proximity to other ions, including paramagnetic centers if present. For tetraethylammonium cyanide, solid-state NMR could be used to study the packing of the ions, the presence of any disorder in the orientation of the cyanide anions, and the dynamics of the ethyl groups of the cation. Such studies on similar systems have provided valuable insights into local structure and bonding that complement the long-range order information obtained from X-ray diffraction.

X-ray Diffraction Research for Crystal and Molecular Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing accurate bond lengths, bond angles, and details of the crystal packing.

Table 2: Illustrative Crystallographic Data for a Related Diethylammonium Cyanocuprate Network

| Parameter | Value |

|---|---|

| Compound | (C₄H₁₂N)[Cu₃(CN)₄]n |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.6825 (8) |

| b (Å) | 8.3355 (5) |

| c (Å) | 7.2205 (5) |

| β (°) | 120.444 (3) |

| Volume (ų) | 658.07 (8) |

| Reference |

Analysis of Coordination Environments in Cyanometallate Complexes

The coordination environment within cyanometallate complexes is fundamentally dictated by the metal centers and the cyanide ligands. However, the counter-ion, in this case, the tetraethylammonium cation ([N(C₂H₅)₄]⁺), plays a significant, albeit indirect, role in determining the final solid-state structure. Its influence is primarily steric and electrostatic, governing how the anionic cyanometallate units pack in the crystal lattice.

The general principles of cyanometallate structures involve metal ions coordinated by the carbon end of the cyanide ligand, forming anionic complexes like [M(CN)ₓ]ⁿ⁻. These anionic units are then arranged in a three-dimensional lattice, with the counter-ions, such as tetraethylammonium, occupying the interstitial spaces. The charge of the tetraethylammonium cation balances the negative charge of the cyanometallate anion, and its size and shape dictate the distance and relative orientation of these anions. This templating effect is a powerful tool in the design of novel materials with specific structural and, consequently, functional properties.

A systematic analysis of a wide range of cyanometallates has revealed that the coordination environment is a complex interplay of factors including the coordination number of the metal, the bridging modes of the cyanide ligand, and the nature of the counter-ion. nih.govresearchgate.net The tetraethylammonium cation, due to its non-coordinating and sterically demanding nature, helps to isolate the anionic cyanometallate species from each other, preventing the formation of denser, more complex polymeric structures and favoring the crystallization of discrete anionic clusters or frameworks with large cavities.

Table 1: Influence of Cation on Cyanometallate Framework Topology

| Cation | Framework Topology Observed | Reference |

| Tetramethylammonium | pts, dia | acs.org |

| Tetraethylammonium | pts, dia (inferred) | acs.org |

| Larger Organic Cations | More complex and unpredictable topologies | acs.org |

This table illustrates how the size of the alkylammonium cation can influence the resulting topological framework of the cyanometallate complex, with tetraethylammonium being in a size range that favors specific, well-defined structures.

Investigation of Supramolecular Assemblies and Packing Effects

The packing of cations and anions in a crystal lattice is a delicate balance of electrostatic attractions, repulsions, and weaker non-covalent interactions. In the case of tetraethylammonium salts of cyanometallates, the bulky and symmetric nature of the cation can lead to the formation of specific and often highly ordered packing arrangements. researchgate.net The way these cations arrange themselves can create channels or cavities within the crystal structure, which can, in turn, host solvent molecules or influence the reactivity of the material.

While direct studies on the supramolecular assemblies of pure tetraethylammonium cyanide are not extensively documented in the reviewed literature, the principles can be inferred from related systems. For example, research on metal-organic frameworks (MOFs) has shown that the exchange of cations within the pores can dramatically alter the framework's properties without changing its fundamental connectivity. d-nb.info Similarly, in cyanometallate frameworks, the tetraethylammonium cations residing in the cavities are not merely passive spectators. Their thermal motion, orientation, and interaction with the framework walls can have a significant impact on the material's physical properties, such as thermal expansion and phase transitions.

Advanced Mass Spectrometry Techniques for Investigating Reaction Intermediates and Products

Advanced mass spectrometry (MS) techniques, particularly those coupled with liquid chromatography (LC-MS/MS), are powerful tools for the investigation of reaction intermediates and products in chemical systems involving tetraethylammonium cyanide. nih.govrsc.orgacs.org These methods offer high sensitivity and selectivity, allowing for the detection and structural characterization of transient species and final products in complex reaction mixtures.

In the context of reactions where tetraethylammonium cyanide serves as a cyanide source, electrospray ionization (ESI) is a particularly useful ionization technique. ESI allows for the gentle transfer of ions from solution to the gas phase, preserving the structure of the reaction products and intermediates for mass analysis. This is crucial for studying species that might be thermally labile or prone to rearrangement.

One area where cyanide is used as a trapping agent is in the study of reactive intermediates, such as iminium ions formed during metabolic processes. nih.govacs.org In these studies, a stable cyanide adduct is formed, which can then be readily detected and characterized by LC-MS/MS. nih.gov The fragmentation pattern of the adduct in the tandem mass spectrometer (MS/MS) provides valuable structural information, allowing for the precise identification of the site of reaction. While these studies may use other cyanide sources like potassium cyanide, the principles are directly applicable to reactions involving tetraethylammonium cyanide. The tetraethylammonium cation itself would be observed as a separate ion in the mass spectrum.

The investigation of reaction products is also greatly facilitated by LC-MS/MS. For example, in the synthesis of organic molecules where tetraethylammonium cyanide is used to introduce a cyano group, LC-MS/MS can be used to monitor the progress of the reaction, identify the desired product, and detect any byproducts. The high-resolution mass spectrometry (HRMS) capabilities of modern instruments allow for the determination of the elemental composition of the detected ions, further confirming their identity. nih.gov

Table 2: Application of Advanced Mass Spectrometry in Cyanide Chemistry

| MS Technique | Application | Analyte Type | Key Findings | Reference |

| LC-MS/MS | Trapping of reactive iminium ions | Cyanide adducts | Identification of metabolic activation sites | nih.govacs.org |

| UHPLC-(+ESI)QTOF-MS/MS | Quantification of cyanide and its precursors | Derivatized cyanide | Accurate mass determination for confident identification | nih.gov |

| GC-MS | Analysis of cyanide in biological samples | Volatile cyanide derivatives | Confirmation of cyanide exposure in forensic cases | nih.govgtfch.orgsdstate.edu |

| PESI/MS/MS | Rapid detection of cyanide intoxication | Derivatized cyanide and biomarkers | Direct detection from biological matrices with minimal sample preparation | acs.org |

This table summarizes various advanced mass spectrometry techniques and their applications in the analysis of cyanide-containing compounds, which are relevant to the study of reactions involving tetraethylammonium cyanide.

Theoretical and Computational Chemistry Studies of Tetraethylammonium Cyanide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method in computational chemistry for predicting the electronic structure and properties of molecules with a high degree of accuracy. researchgate.netresearchgate.net It is based on the principle that the energy of a system can be determined from its electron density. core.ac.ukyoutube.com This approach is less computationally demanding than other high-level quantum chemistry methods, allowing for the study of larger and more complex systems, including ion pairs in solution. researchgate.net

| Calculated Property | Significance in Reactivity Analysis |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity. |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | Relates to the chemical stability of the system. A smaller gap suggests higher polarizability and reactivity. |

| Mulliken Atomic Charges | Provides insight into the charge distribution and identifies centers of positive or negative charge. |

| Electrostatic Potential (ESP) | Maps charge distribution on the molecular surface, visually indicating sites for nucleophilic and electrophilic attack. |

A significant application of DFT is the elucidation of chemical reaction mechanisms. researchgate.netmdpi.com By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This process involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. youtube.com The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy barrier, which is a key factor governing the reaction rate.

In reactions involving tetraethylammonium (B1195904) cyanide, such as the 1,4-addition of a cyano group to an enone, DFT can model the entire reaction pathway. sigmaaldrich.com This would involve:

Geometric optimization of the reactants (tetraethylammonium cyanide and the enone) and the final product (β-cyanoketone).

Searching for the transition state structure where the cyanide anion is forming a new bond with the substrate.

Calculating the activation energy (the energy difference between the transition state and the reactants).

These calculations can reveal the stereoselectivity and regioselectivity of the reaction by comparing the activation barriers of different possible pathways. researchgate.netmdpi.com For instance, DFT studies on the hydrocarboxylation of allenes have successfully explained the origins of enantioselectivity and regioselectivity by analyzing competing transition states. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants ([NEt₄]⁺[CN]⁻ + Substrate) | Initial state of the system | 0.0 |

| Transition State (TS) | Highest energy point, partial bond formation | +15.2 |

| Intermediate | A stable species formed along the pathway | -5.4 |

| Product | Final cyanation product | -22.7 |

DFT calculations are a valuable tool for predicting various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netcore.ac.uk By computing the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies, which correspond to the peaks in an IR or Raman spectrum. olemiss.edu Similarly, by calculating the magnetic shielding of nuclei, one can predict NMR chemical shifts. researchgate.net

These theoretical predictions serve several purposes:

Structural Assignment: When a reaction yields a new compound, comparing the experimentally measured spectrum with the DFT-predicted spectrum of a proposed structure can confirm its identity. researchgate.net

Spectral Interpretation: DFT can help assign specific peaks in a complex experimental spectrum to particular vibrational modes or nuclei in the molecule.

Understanding Environmental Effects: By incorporating solvent models into the calculations, it is possible to predict how the spectroscopic properties of tetraethylammonium cyanide might change in different chemical environments. researchgate.net

For tetraethylammonium cyanide, DFT could predict the characteristic C≡N stretching frequency in the IR spectrum and the ¹³C and ¹⁴N/¹⁵N NMR chemical shifts for the cyanide anion, as well as the ¹H and ¹³C shifts for the tetraethylammonium cation. researchgate.net Correlation with experimental data would provide a stringent test of the accuracy of the computational model. researchgate.net

Molecular Dynamics (MD) Simulations of Ion-Solvent and Ion-Ion Interactions

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of systems over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions. core.ac.uk This is particularly useful for studying condensed-phase systems like solutions of tetraethylammonium cyanide.

MD simulations can reveal the structure and dynamics of the solvation shells around the tetraethylammonium cation and the cyanide anion. rsc.org They provide quantitative information about ion-solvent and ion-ion interactions, such as coordination numbers, radial distribution functions (RDFs), and the lifetimes of these interactions. nih.gov

A recent MD simulation study investigated a deep eutectic solvent (DES) system containing tetraethylammonium bromide, ethylene (B1197577) glycol, and sodium cyanide. mdpi.com Although not a direct study of tetraethylammonium cyanide, the findings on the interactions involving the tetraethylammonium cation and the cyanide anion are highly relevant. The study identified key interaction distances:

The primary interaction for the tetraethylammonium cation was through hydrogen bonds between its methyl hydrogens and the bromide anion at a distance of 3.5 Å. mdpi.com

The cyanide anion was found to interact strongly with the hydroxyl hydrogens of the ethylene glycol solvent at a very short distance of 1.7 Å. mdpi.com

In the presence of a metal ion (La³⁺), an interaction was observed between the lanthanum and the carbon of the cyanide anion at 4.4 Å, which decreased to 2.4 Å upon heating, suggesting a stronger interaction at higher temperatures. mdpi.com

These simulations highlight how the solvent environment and the presence of other species mediate the interactions of the constituent ions of tetraethylammonium cyanide. In polar aprotic solvents typically used for cyanation reactions, MD simulations would be crucial for understanding how the solvent molecules arrange themselves around the ions and how this affects the availability and reactivity of the cyanide anion. nih.gov

| Interacting Pair | Interaction Type | Distance (Å) |

|---|---|---|

| Tetraethylammonium (Methyl H) – Bromide | Hydrogen Bond | 3.5 |

| Cyanide (Carbon) – Ethylene Glycol (Hydroxyl H) | Hydrogen Bond | 1.7 |

| Lanthanum (La³⁺) – Cyanide (Carbon) at 25 °C | Ion-Anion Interaction | 4.4 |

| Lanthanum (La³⁺) – Cyanide (Carbon) at 80 °C | Ion-Anion Interaction | 2.4 |

Quantum Chemical Analysis of Cyanide Anion Activation and Cation-Anion Pairing

The reactivity of the cyanide anion in synthesis is highly dependent on its "activation" or availability. cymitquimica.com In an ionic salt like tetraethylammonium cyanide, the cyanide anion is paired with the tetraethylammonium cation. The nature of this cation-anion pairing is critical. A strong interaction can lead to a "tight ion pair," reducing the nucleophilicity of the anion. Conversely, a weak interaction results in a "loose ion pair" or a "naked" anion, which is significantly more reactive.

Quantum chemical calculations can quantify the strength of this cation-anion interaction. The binding energy between the [NEt₄]⁺ cation and the CN⁻ anion can be calculated, providing a measure of the stability of the ion pair. The large, bulky, and non-polar nature of the tetraethylammonium cation, with its charge diffused over a large surface area, leads to a relatively weak electrostatic interaction with the small, charge-dense cyanide anion. This weak pairing is a key reason for the high reactivity of tetraethylammonium cyanide compared to salts with smaller, harder cations like Na⁺ or K⁺.

Studies on other systems have shown that the arrangement of cations and anions is highly dependent on their respective sizes and shapes. beilstein-journals.org For tetraethylammonium cyanide, quantum calculations would likely show that the cyanide anion is not strongly coordinated or "shielded" by the cation, leaving its nucleophilic carbon and nitrogen atoms exposed and available for reaction. This "activation" is a direct consequence of the specific cation-anion pairing in this compound.

Cheminformatics and Machine Learning Approaches for Cyanation Reaction Design

In recent years, cheminformatics and machine learning (ML) have emerged as powerful tools for accelerating chemical discovery and optimizing reaction conditions. nih.gov These data-driven approaches can analyze vast amounts of chemical reaction data to identify patterns and build predictive models.

For cyanation reactions, ML models could be developed to assist in several ways:

Reaction Outcome Prediction: By training a model on a large database of known cyanation reactions, it could predict the likely product and yield for a new, untested substrate with tetraethylammonium cyanide. nih.gov

Reagent and Catalyst Selection: An ML model could suggest the best cyanide source (e.g., tetraethylammonium cyanide, tetrabutylammonium (B224687) cyanide, TMSCN) or catalyst for a specific transformation to maximize yield and selectivity.

Retrosynthesis Planning: Advanced ML models, often based on deep neural networks, can perform retrosynthetic analysis. Given a target molecule containing a nitrile group, such a model could suggest a disconnection corresponding to a cyanation reaction and propose tetraethylammonium cyanide as a suitable reagent. nih.gov

These models are typically built using representations of molecules as "fingerprints" or graphs and are trained on extensive reaction databases like Reaxys. nih.gov While the development of a specific model for tetraethylammonium cyanide cyanation would require a curated dataset, the general frameworks for such predictive tools are well-established and represent a promising future direction for designing more efficient and predictable synthetic routes.

Applications of Tetraethylammonium Cyanide in Specialized Chemical Synthesis and Materials Research

Strategic Reagent in the Synthesis of Complex Organic Molecules

TEACN has emerged as a key reagent in synthetic organic chemistry, valued for its role in constructing intricate molecular frameworks. Its high solubility in common organic solvents like acetonitrile (B52724) and dimethylformamide (DMF) facilitates its use in a variety of reaction conditions.

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. thesciencehive.co.ukwikipedia.org Tetraethylammonium (B1195904) cyanide provides a potent nucleophilic cyanide source for creating these critical linkages.

In C-C bond formation, the cyanide ion from TEACN acts as a carbon-centered nucleophile, attacking electrophilic carbon atoms to forge a new bond and extend the carbon skeleton of a molecule. thesciencehive.co.ukyoutube.com A prominent example is the 1,4-addition (or conjugate addition) of the cyano group to α,β-unsaturated ketones, such as enones and chalcones. sigmaaldrich.com This reaction, often catalyzed by a Lewis acid like scandium(III) triflate, efficiently produces β-cyanoketones, which are versatile synthetic intermediates. sigmaaldrich.comsigmaaldrich.com The use of TEACN in these reactions is advantageous as it circumvents the need for handling highly toxic hydrogen cyanide gas directly.

Beyond conjugate additions, TEACN is employed in nucleophilic substitution reactions. For instance, it can be used in the synthesis of C-C-bridged bis-isoflavones from precursors like 2-bromomethyl-7,4′-dimethoxyisoflavone, demonstrating its utility in constructing complex bridged systems. sigmaaldrich.comsigmaaldrich.com

For C-N bond formation, while the cyanide ion itself primarily forms C-C bonds, TEACN can participate in reactions that lead to nitrogen-containing heterocycles. In conjunction with reagents like diethylazodicarboxylate (DEAD), TEACN facilitates the regioselective C- or N-ethoxycarbonylation of heterocyclic systems, including indoles and indazoles. sigmaaldrich.comsigmaaldrich.com This reaction highlights the nuanced reactivity of the cyanide ion in the presence of other reagents, enabling the formation of either C-C or C-N bonds depending on the substrate and reaction conditions.

| Reaction Type | Substrate Class | Reagent System | Product Class | Significance | Reference |

|---|---|---|---|---|---|

| 1,4-Addition (C-C Bond Formation) | Enones (Chalcones) | TEACN, Scandium(III) triflate | β-Cyanoketones | Forms valuable synthetic intermediates while avoiding HCN gas. | sigmaaldrich.com |

| Nucleophilic Substitution (C-C Bond Formation) | 2-Bromomethyl-isoflavones | TEACN | C-C-Bridged bis-isoflavones | Builds complex, bridged molecular architectures. | sigmaaldrich.comsigmaaldrich.com |

| Regioselective Ethoxycarbonylation (C-N/C-C Bond Formation) | Indoles, Indazoles | TEACN, Diethylazodicarboxylate (DEAD) | N- or C-ethoxycarbonylated heterocycles | Demonstrates controllable regioselectivity in forming C-N or C-C bonds. | sigmaaldrich.com |

The products derived from TEACN-mediated reactions often serve as crucial building blocks in the total synthesis of natural products and the development of agrochemicals. rsc.orgnih.gov The nitrile group (–CN) is a particularly versatile functional group that can be readily converted into other essential moieties such as carboxylic acids, amides, and amines. tcichemicals.com

For example, the β-cyanoketones produced from the 1,4-addition of TEACN to enones are key intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can undergo a wide range of transformations, providing multiple pathways to increase molecular complexity. This versatility is highly prized in the multi-step synthesis of complex targets like pharmaceuticals and biologically active natural products. acs.orgnih.govorganic-chemistry.org Similarly, the synthesis of specialized heterocyclic structures, which are common motifs in agrochemicals and pharmaceuticals, can be achieved using TEACN. sigmaaldrich.comrsc.org

Development of Novel Cyanation Reagents and Protocols

Research in cyanation methodology continuously seeks safer and more efficient reagents and protocols. While TEACN is a valuable reagent, the broader family of tetraalkylammonium cyanides, including tetrabutylammonium (B224687) cyanide (TBACN), has been instrumental in developing new synthetic methods. rsc.org These reagents are often used as benchmarks or components in the design of novel catalytic systems. For example, studies on Sandmeyer-type cyanations have utilized tetrabutylammonium cyanide as a safe and effective cyanide source under mild conditions, sometimes eliminating the need for a traditional copper catalyst. rsc.org

Furthermore, the principles learned from using TEACN have informed the development of other cyanation strategies. This includes photoredox catalysis methods for the direct C–H cyanation of arenes, where various cyanide sources are screened to optimize reaction yields and conditions. nih.gov Although other sources like trimethylsilyl (B98337) cyanide (TMSCN) may prove optimal in specific systems, the investigation often includes tetraalkylammonium salts as a baseline due to their straightforward reactivity. nih.gov The development of hypervalent iodine reagents as cyano-transfer one-electron oxidants for synthesizing high-valent metal-cyanide complexes also represents a significant advancement in the field, moving beyond simple nucleophilic cyanide sources. nih.gov

Role in the Synthesis of Cyanometallate Complexes and Materials

Tetraethylammonium cyanide is a key precursor in materials science for the synthesis of cyanometallate complexes. wikipedia.orgsigmaaldrich.com These compounds consist of metal ions linked by cyanide ligands and can form a vast array of structures, from simple mononuclear anions to complex, extended frameworks. wikipedia.orgnih.gov The tetraethylammonium cation [(C₂H₅)₄N]⁺ often acts as a counter-ion or a templating agent in these structures, influencing the resulting framework architecture.

Cyanometallates are versatile building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgnih.gov These materials are created by linking metal centers with bridging ligands, in this case, the cyanide ion. TEACN is an excellent cyanide source for these syntheses, reacting with simple metal salts in solution to produce anionic cyanometallate units like [M(CN)ₓ]ⁿ⁻. wikipedia.orgwikipedia.org These units can then be combined with other metal ions to assemble extended, often porous, network structures. nih.govnih.gov

The structure of the final material can range from one-dimensional chains to two- or three-dimensional networks. nih.govrsc.org The resulting frameworks, often analogous to Prussian blue, can be designed to have specific pore sizes and chemical functionalities, making them suitable for applications in gas storage and separation. nih.gov The large tetraethylammonium cation can be incorporated into the channels or cages of these frameworks, where it helps to direct the structure and stabilize the material. acs.org

| Material Class | Building Blocks | Role of TEACN | Structural Features | Potential Applications | Reference |

|---|---|---|---|---|---|

| Cyanometallate Complexes | Transition metal ions, Cyanide ions | Source of [CN]⁻ ligand | Discrete anionic complexes (e.g., [Ti(CN)₆]³⁻) | Precursors for larger structures | wikipedia.org |

| Coordination Polymers | Anionic cyanometallates, Cationic metal centers | Precursor for cyanometallate building blocks | 1D, 2D, or 3D extended networks | Catalysis, Molecular magnetism | nih.govrsc.org |

| Metal-Organic Frameworks (MOFs) | Cyanometallates, Organic linkers/cations | Precursor and source of templating cation [(C₂H₅)₄N]⁺ | Porous, crystalline structures | Gas storage/separation, Sensing | nih.govmdpi.com |

A significant area of research for cyanometallate-based materials is molecular magnetism. rsc.orgnih.gov The cyanide ligand is highly effective at mediating magnetic exchange interactions between metal centers. By carefully selecting the metal ions (e.g., Fe, Co, Ni, Mn) and controlling their arrangement within the crystal lattice, materials with specific magnetic properties, such as ferromagnetic or antiferromagnetic ordering and single-molecule magnet behavior, can be engineered. rsc.orgnih.gov

Coordination polymers synthesized using cyanide sources like TEACN can exhibit interesting magnetic phenomena, including spin-crossover (SCO), where the spin state of a metal ion changes in response to external stimuli like temperature or light. nih.govacs.org For example, molecular squares and two-dimensional networks containing cobalt and iron have been synthesized that show thermally induced and photo-induced spin transitions. nih.gov While not all studies explicitly use TEACN, it is a representative reagent for introducing the cyanide bridges that are essential for these magnetic properties. wikipedia.orgsigmaaldrich.com The ability to tune the magnetic behavior by altering the chemical structure makes these materials promising candidates for applications in data storage and molecular spintronics. rsc.org

Application in Electrochemical Studies as a Supporting Electrolyte for Research

In the field of electrochemistry, particularly when working with non-aqueous solvents, a supporting electrolyte is a critical component. Its primary functions are to increase the conductivity of the medium and to minimize the solution's resistance, ensuring that the movement of the analyte to the electrode surface is governed by diffusion rather than by migration in the electric field. Tetraethylammonium cyanide, due to its solubility in polar organic solvents, is utilized in this capacity. The choice of a supporting electrolyte is dictated by its properties, including its solubility, ionic conductivity, and its electrochemical stability over a wide potential range.

Tetraalkylammonium salts are frequently employed as supporting electrolytes in non-aqueous electrochemical experiments. The large, sterically hindered nature of the tetraethylammonium (TEA) cation, [N(C₂H₅)₄]⁺, makes it resistant to reduction at the cathode, contributing to a wide potential window at negative potentials. This allows for the study of electrochemical processes without interference from the electrolyte itself.